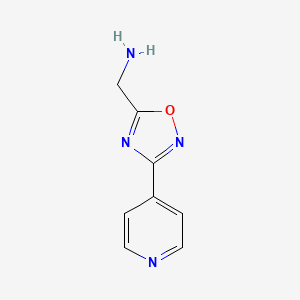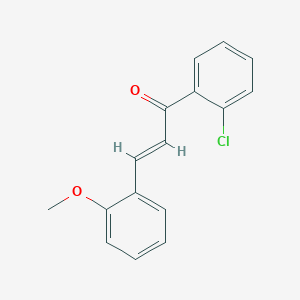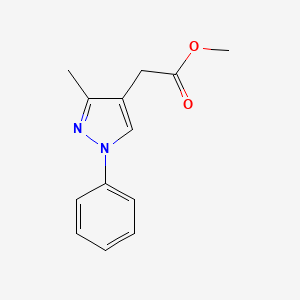![molecular formula C23H15F3O B2926919 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one CAS No. 337921-67-2](/img/structure/B2926919.png)
3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one”, there are general reactions that occur at the benzylic position which are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
Substituent-Dependent Magnetic Behavior
Research on discotic mesogens, specifically those containing the benzo[e][1,2,4]triazinyl radical, demonstrates the impact of substituents on their magnetic behavior and molecular organization. Such studies highlight the intricate balance between molecular structure and functional properties, where substituents significantly influence thermal expansion coefficients and magnetic interactions. This is particularly relevant for compounds with similar structural motifs to 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one, underscoring the potential for designing materials with tailored magnetic properties (Jasiński et al., 2016).
Polymerization and Complexation of Triflates
The complexation of trifluoromethanesulphonates (triflates) with their conjugate acid provides insights into the solvation and reactivity of such entities, relevant to the synthesis and modification of fluorine-containing compounds. This research can inform the development of novel polymerization techniques and the synthesis of complex molecules with specific functional groups, including trifluoromethyl groups akin to those in this compound (Souverain et al., 1980).
Catalysis and Ligand Design
Studies on half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands explore catalytic oxidation and hydrogenation reactions. Such research is pivotal for understanding the role of ligand design in catalysis, potentially guiding the synthesis of new catalysts for efficient chemical transformations. The findings can be applied to design catalysts for reactions involving compounds similar to this compound, enhancing their reactivity and selectivity in various organic transformations (Saleem et al., 2013).
Fluorination Techniques
Research on the perfluoroalkylation of heteroaryl bromides using copper reagents sheds light on the development of novel fluorination techniques. Such methodologies are crucial for introducing fluorine-containing groups into organic molecules, impacting their physical, chemical, and biological properties. This has direct implications for the synthesis and functionalization of compounds structurally related to this compound, offering pathways to manipulate their properties for specific applications (Mormino et al., 2014).
Synthesis and Functionalization of Fluorine-containing Aromatic Ketones
The synthesis and reactions of fluorine-containing aromatic ketones, including reduction, Grignard reaction, and Clemmensen reduction, are fundamental to the manipulation and understanding of such compounds. This research underpins the development of methodologies for creating and modifying molecules with fluorinated motifs, akin to the structural framework of this compound, facilitating their application in various chemical and pharmaceutical contexts (Kimoto et al., 1976).
Orientations Futures
The future directions for research on “3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in fluorinated compounds in pharmaceuticals , this compound could be of interest in drug development research.
Propriétés
IUPAC Name |
3-phenyl-2-[[2-(trifluoromethyl)phenyl]methyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3O/c24-23(25,26)20-13-7-4-10-16(20)14-19-21(15-8-2-1-3-9-15)17-11-5-6-12-18(17)22(19)27/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGDYZTCACBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926837.png)


![1-(4-bromo-2-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2926840.png)
![4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
![(E)-2-((4-methylstyryl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2926843.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2926846.png)

![3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2926848.png)
![2-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2926849.png)


![N-allyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2926854.png)
![4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid](/img/structure/B2926857.png)
